molecular formula C7H6BrN3O3 B12432207 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide

Katalognummer: B12432207
Molekulargewicht: 260.04 g/mol
InChI-Schlüssel: CIITZQWNFPGYTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure and properties, which make it useful in a range of scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide typically involves the reaction of 5-hydroxy-1H-1,2,3-benzotriazole with a carboxylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the benzotriazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H6BrN3O3

Molekulargewicht

260.04 g/mol

IUPAC-Name

6-hydroxy-3H-benzotriazole-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H5N3O3.BrH/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13;/h1-2,11H,(H,12,13)(H,8,9,10);1H

InChI-Schlüssel

CIITZQWNFPGYTM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=C1NN=N2)O)C(=O)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.